PF-03814735

Catalog No.
S548310
CAS No.
942487-16-3
M.F
C23H25F3N6O2
M. Wt
474.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-03814735

CAS Number

942487-16-3

Product Name

PF-03814735

IUPAC Name

N-[2-[(1R,8S)-4-[[4-(cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide

Molecular Formula

C23H25F3N6O2

Molecular Weight

474.5 g/mol

InChI

InChI=1S/C23H25F3N6O2/c1-12(33)27-11-20(34)32-18-7-8-19(32)16-9-14(5-6-15(16)18)30-22-28-10-17(23(24,25)26)21(31-22)29-13-3-2-4-13/h5-6,9-10,13,18-19H,2-4,7-8,11H2,1H3,(H,27,33)(H2,28,29,30,31)/t18-,19+/m0/s1

InChI Key

RYYNGWLOYLRZLK-RBUKOAKNSA-N

SMILES

CC(=O)NCC(=O)N1C2CCC1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)NC5CCC5)C(F)(F)F

Solubility

soluble in DMSO, not soluble in water.

Synonyms

PF03814735; PF-03814735; PF 03814735.

Canonical SMILES

CC(=O)NCC(=O)N1C2CCC1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)NC5CCC5)C(F)(F)F

Isomeric SMILES

CC(=O)NCC(=O)N1[C@H]2CC[C@@H]1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)NC5CCC5)C(F)(F)F

Description

The exact mass of the compound N-(2-((1S,4R)-6-((4-(Cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)-2-oxoethyl)acetamide is 474.19911 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cancer Therapy

Scientific Field: Oncology

Methods of Application: PF-03814735 is administered orally. In intact cells, the inhibitory activity of PF-03814735 on the Aurora1 and Aurora2 kinases reduces levels of phospho-Aurora1, phosphohistone H3, and phospho-Aurora2 .

Results or Outcomes: PF-03814735 produces a block in cytokinesis, resulting in inhibition of cell proliferation and the formation of polyploid multinucleated cells . Once-daily oral administration of PF-03814735 to mice bearing human xenograft tumors produces a reduction in phosphohistone H3 in tumors at doses that are tolerable and that result in significant inhibition of tumor growth .

Small Cell Lung Cancer (SCLC) Treatment

Scientific Field: Pulmonology

Application Summary: PF-03814735 has been shown to be particularly sensitive towards inhibiting the growth of small cell lung cancer (SCLC) cell lines and other tumors driven by the Myc family genes .

Methods of Application: PF-03814735 is administered orally. The status of the Myc gene family and retinoblastoma pathway members significantly correlated with the efficacy of PF-03814735 .

Results or Outcomes: In vivo experiments with two SCLC xenograft models confirmed the sensitivity of Myc gene-driven models to PF-03814735 . The results suggest that SCLC and other malignancies driven by the Myc family genes may be suitable indications for treatment by Aurora B kinase inhibitors .

Cell Cycle Regulation

Scientific Field: Cell Biology

Application Summary: The Aurora family of serine/threonine kinases, which PF-03814735 inhibits, plays a key role in the regulation of mitosis. This is essential for proper chromosome segregation and cell division .

Results or Outcomes: PF-03814735 produces a block in cytokinesis, resulting in inhibition of cell proliferation and the formation of polyploid multinucleated cells . The predominant biochemical effects in cellular assays are consistent with inhibition of Aurora kinases .

Kinase Inhibition

Scientific Field: Biochemistry

Application Summary: PF-03814735 is a reversible inhibitor of both Aurora A and B kinases with IC50 values of 0.8 and 5 nM, respectively, in in vitro activity assays . It also inhibits the kinases FLT1, FAK, TrkA, Met, and FGFR1 .

Methods of Application: PF-03814735 is administered orally. It inhibits cell proliferation of HCT116, HL-60, A549, and H125 tumor cell lines with IC50 values ranging from 42-150 nM .

Results or Outcomes: PF-03814735 shows in vivo efficacy in an HCT116 tumor xenograft mouse model . It has been shown to be particularly sensitive towards inhibiting the growth of small cell lung cancer cell lines and other tumors driven by the Myc family genes .

PF-03814735 is a novel small molecule that acts as a reversible inhibitor of Aurora kinases A and B, which are critical for proper chromosome segregation during cell division. Its chemical structure is described as N-{2-[6-(4-Cyclobutylamino-5-trifluoromethyl-pyrimidine-2-ylamino)-(1S,4R)-1,2,3,4-tetrahydro-1,4-epiazano-naphthalen-9-yl]-2-oxo-ethyl}-acetamide. This compound has demonstrated significant potential in preclinical studies and is currently undergoing phase I clinical trials for the treatment of advanced solid tumors .

PF-03814735 primarily functions through its interaction with Aurora kinases A and B. It exhibits ATP-competitive inhibition, with IC50 values of approximately 0.8 nM for Aurora B and 5 nM for Aurora A . The inhibition leads to a block in cytokinesis, resulting in the formation of polyploid multinucleated cells. The compound also reduces levels of phosphorylated histone H3 and induces apoptosis in various cancer cell lines .

The biological activity of PF-03814735 has been characterized by its ability to inhibit cell proliferation across multiple cancer cell lines, particularly in small cell lung cancer models. In sensitive cell lines, treatment with PF-03814735 correlates with decreased histone H3 phosphorylation and increased polyploidization, consistent with the inhibition of Aurora B activity . In vivo studies have shown that oral administration of PF-03814735 results in significant tumor growth inhibition in xenograft models .

PF-03814735 was synthesized at Pfizer Global Research and Development using established organic synthesis techniques. The synthesis involves multiple steps to construct the complex structure featuring a cyclobutylamino group and a trifluoromethyl-pyrimidine moiety. Specific details regarding the reaction conditions and purification methods are typically proprietary but follow standard practices in pharmaceutical development .

PF-03814735 is primarily being investigated for its applications in oncology, particularly for treating advanced solid tumors. Its mechanism of action positions it as a candidate for combination therapies, especially with other chemotherapeutic agents like docetaxel, where it has shown additive effects on tumor growth inhibition . Furthermore, ongoing research aims to identify predictive biomarkers for patient sensitivity to this compound.

Studies have indicated that the efficacy of PF-03814735 may be influenced by the genetic background of tumors. For instance, small cell lung cancer lines exhibiting activation or amplification of Myc family genes have shown heightened sensitivity to treatment . The interactions between PF-03814735 and other cellular pathways are still under investigation, with ongoing efforts to elucidate its full pharmacological profile.

PF-03814735 belongs to a class of Aurora kinase inhibitors that includes several structurally and functionally related compounds. Below is a comparison highlighting its uniqueness:

Compound NameTarget KinasesIC50 (nM)Clinical StatusUnique Features
PF-03814735Aurora A/B0.8/5Phase I clinical trialsOrally bioavailable; significant effects on polyploidy
AZD1152Aurora B0.5Phase II clinical trialsSelective for Aurora B; induces apoptosis in hematologic malignancies
MK-0457Aurora A/B5Phase I clinical trialsBroad spectrum kinase inhibitor; affects multiple pathways
VX-680Aurora A/B10DiscontinuedEarly-stage development; notable for strong antiproliferative effects

PF-03814735 stands out due to its specific potency against both Aurora kinases A and B while being orally bioavailable, which facilitates its use in clinical settings compared to other compounds that may require intravenous administration or have limited bioavailability .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

474.19910855 g/mol

Monoisotopic Mass

474.19910855 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6V5T4O5758

Wikipedia

Pf-03814735

Dates

Modify: 2023-08-15
1: Hook KE, Garza SJ, Lira ME, Ching KA, Lee NV, Cao J, Yuan J, Ye J, Ozeck M, Shi ST, Zheng X, Rejto PA, Kan JL, Christensen JG, Pavlicek A. An integrated genomic approach to identify predictive biomarkers of response to the aurora kinase inhibitor PF-03814735. Mol Cancer Ther. 2012 Mar;11(3):710-9. doi: 10.1158/1535-7163.MCT-11-0184. Epub 2012 Jan 5. PubMed PMID: 22222631.
2: Schöffski P, Jones SF, Dumez H, Infante JR, Van Mieghem E, Fowst C, Gerletti P, Xu H, Jakubczak JL, English PA, Pierce KJ, Burris HA. Phase I, open-label, multicentre, dose-escalation, pharmacokinetic and pharmacodynamic trial of the oral aurora kinase inhibitor PF-03814735 in advanced solid tumours. Eur J Cancer. 2011 Oct;47(15):2256-64. doi: 10.1016/j.ejca.2011.07.008. Epub 2011 Aug 16. PubMed PMID: 21852114.
3: Jani JP, Arcari J, Bernardo V, Bhattacharya SK, Briere D, Cohen BD, Coleman K, Christensen JG, Emerson EO, Jakowski A, Hook K, Los G, Moyer JD, Pruimboom-Brees I, Pustilnik L, Rossi AM, Steyn SJ, Su C, Tsaparikos K, Wishka D, Yoon K, Jakubczak JL. PF-03814735, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy. Mol Cancer Ther. 2010 Apr;9(4):883-94. doi: 10.1158/1535-7163.MCT-09-0915. Epub 2010 Mar 30. PubMed PMID: 20354118.
4: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Sep;30(7):543-88. PubMed PMID: 18985183.

Explore Compound Types